21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI)
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Overview
Description
21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI) is a complex organic compound that features multiple pyrrole rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrrole rings and the introduction of carboxylic acid groups. A common synthetic route might involve:
Formation of Pyrrole Rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Carboxylic Acid Groups: This can be done through carboxylation reactions, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Coupling Reactions: The different pyrrole units can be coupled together using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Using catalysts to speed up reactions and increase efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Compounds with pyrrole rings are often found in natural products and pharmaceuticals, suggesting possible applications in drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Pyrrole-containing compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties such as conductivity, making it useful in electronic applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Porphyrins: These are macrocyclic compounds with a similar structure to the pyrrole rings in the compound.
Chlorins: These are hydrogenated derivatives of porphyrins and share similar chemical properties.
Phthalocyanines: These are synthetic compounds with a structure similar to porphyrins and are used in dyes and pigments.
Uniqueness
The uniqueness of 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI) lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H/b28-15-;/t26-,27-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPOTPFIRRROB-JEEYCYDXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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